molecular formula C17H23N3O B7516041 2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole

2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole

Cat. No. B7516041
M. Wt: 285.4 g/mol
InChI Key: HGLVJVJHPAZRNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as 3-MeO-2'-Oxo-PCE or O-PCE and belongs to the class of dissociative anesthetics. In

Mechanism of Action

The exact mechanism of action of 2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole is not fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in learning and memory processes. By blocking this receptor, 2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole can produce dissociative effects and alter perception and consciousness.
Biochemical and Physiological Effects
In addition to its dissociative effects, 2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole has been found to have other biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been found to have neuroprotective properties and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole in lab experiments is its potency and selectivity for the NMDA receptor. This makes it a valuable tool for studying the central nervous system and its functions. However, one limitation is its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole. One area of interest is its potential use in treating depression and anxiety disorders. Another area is its neuroprotective properties and its potential use in treating neurodegenerative diseases. Further research is also needed to fully understand its mechanism of action and to develop safer and more effective derivatives.

Synthesis Methods

The synthesis of 2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole involves the reaction of 3-methylbenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting product is then reacted with cyanogen bromide and sodium azide to form the final compound. This synthesis method has been optimized to produce high yields of 2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole with purity suitable for scientific research.

Scientific Research Applications

2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole has been studied extensively for its potential pharmacological properties. It has been found to exhibit dissociative anesthetic effects in animal models, similar to other compounds in its class such as ketamine and phencyclidine. This property has made it a valuable tool in studying the central nervous system and its functions.

properties

IUPAC Name

2-(3-methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12-7-9-20(10-8-12)14(3)16-18-19-17(21-16)15-6-4-5-13(2)11-15/h4-6,11-12,14H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLVJVJHPAZRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C)C2=NN=C(O2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole

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